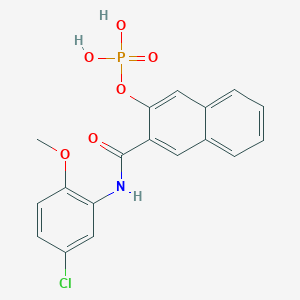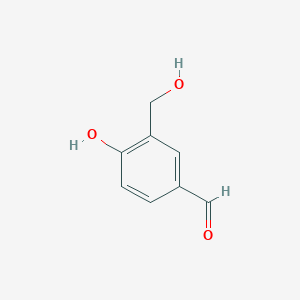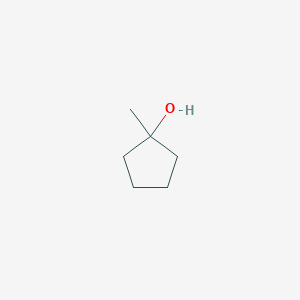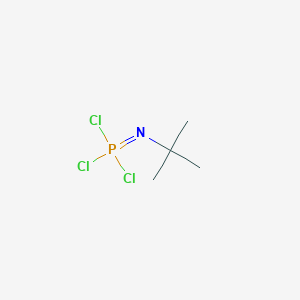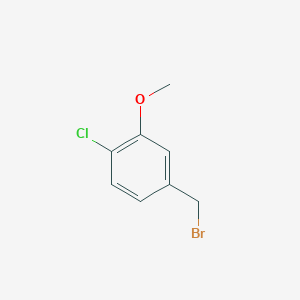![molecular formula C39H78O2 B105281 9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)- CAS No. 17367-39-4](/img/structure/B105281.png)
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-, commonly known as OPOE, is a synthetic surfactant that has gained significant attention in the scientific community due to its unique properties. OPOE is a nonionic surfactant that possesses a long hydrophobic tail and a hydrophilic head group, making it an ideal candidate for use in various scientific research applications.
Mechanism Of Action
OPOE works by reducing the surface tension between two immiscible phases, such as oil and water. This allows for the formation of stable emulsions and microemulsions, which can be used to deliver drugs or other active compounds to specific targets in the body.
Biochemical And Physiological Effects
OPOE has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, it is important to note that the long-term effects of OPOE exposure are not well understood, and further studies are needed to fully evaluate its safety.
Advantages And Limitations For Lab Experiments
One of the major advantages of using OPOE in scientific research is its ability to form stable emulsions and microemulsions, which can be used to deliver drugs or other active compounds to specific targets in the body. Additionally, OPOE is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using OPOE is that it may not be suitable for use in certain experimental conditions or with certain types of compounds.
Future Directions
There are several potential future directions for research involving OPOE. One area of interest is the development of new drug delivery systems using OPOE-based emulsions and microemulsions. Additionally, further studies are needed to fully understand the long-term effects of OPOE exposure and to evaluate its safety for use in various scientific research applications. Finally, there is potential for OPOE to be used in other industries, such as the food and cosmetic industries, where it may have unique applications as a surfactant.
Synthesis Methods
OPOE is synthesized by the reaction between 9-octadecene and 3-(octadecyloxy)propylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
OPOE has been widely used in various scientific research applications due to its unique properties. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and other drug delivery systems. OPOE has also been used in the preparation of microemulsions, which have potential applications in the pharmaceutical and cosmetic industries.
properties
CAS RN |
17367-39-4 |
|---|---|
Product Name |
9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)- |
Molecular Formula |
C39H78O2 |
Molecular Weight |
579 g/mol |
IUPAC Name |
1-[3-[(Z)-octadec-9-enoxy]propoxy]octadecane |
InChI |
InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39-41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17- |
InChI Key |
ZYSFCZCADXNZDT-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCC=CCCCCCCCC |
synonyms |
(Z)-1-[3-(Octadecyloxy)propyloxy]-9-octadecene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



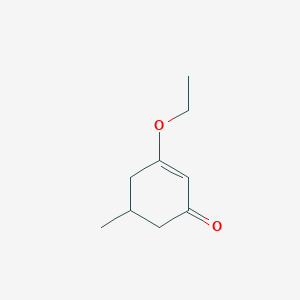
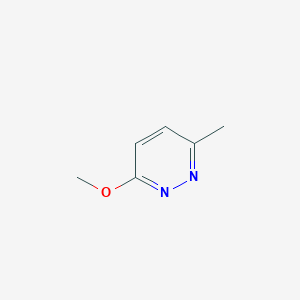
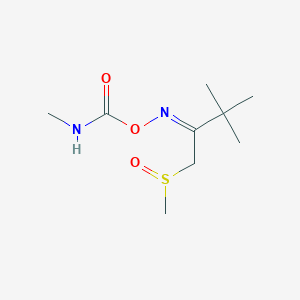
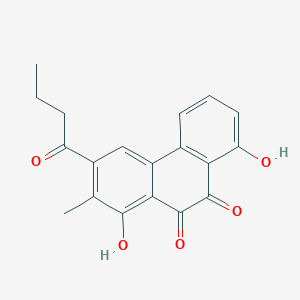
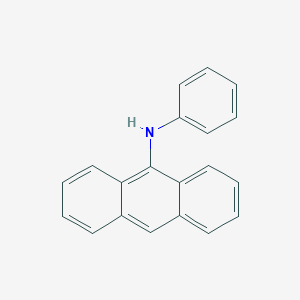
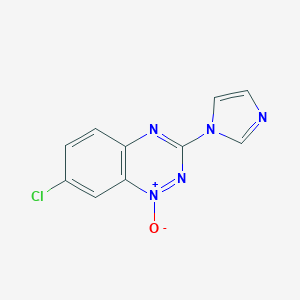
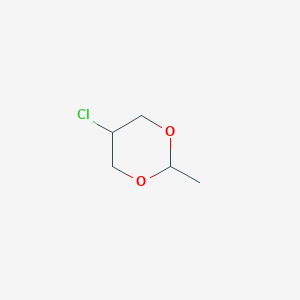
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)
